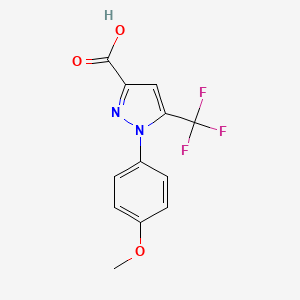![molecular formula C9H13F2N3 B3012908 4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane CAS No. 2241140-73-6](/img/structure/B3012908.png)
4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. This compound contains an azidomethyl group and a difluorobicyclo[5.1.0]octane core, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane typically involves the introduction of the azidomethyl group to the difluorobicyclo[5.1.0]octane scaffold. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halomethyl derivative, is reacted with sodium azide under appropriate conditions to form the azidomethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group via nucleophilic substitution.
Copper(I) Catalysts: Employed in cycloaddition reactions to form triazoles.
Lithium Aluminum Hydride: Utilized for the reduction of the azide group to an amine.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Resulting from the reduction of the azide group.
Scientific Research Applications
4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with various molecular targets. Additionally, the difluorobicyclo[5.1.0]octane core provides stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with interesting biological activities.
8-Oxabicyclo[3.2.1]octane: Common structural motif in natural products with biological activities.
Uniqueness
4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane is unique due to the presence of both the azidomethyl group and the difluorobicyclo[5.1.0]octane core. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(azidomethyl)-8,8-difluorobicyclo[5.1.0]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)7-3-1-6(5-13-14-12)2-4-8(7)9/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBJFGWNENQICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Isopropyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3012828.png)




![(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B3012835.png)




![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)
